molecular formula C8H3F2N3 B12953670 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B12953670
M. Wt: 179.13 g/mol
InChI Key: VXACJVJUOOZPGX-UHFFFAOYSA-N
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Description

3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile (CAS 2396750-32-4) is a high-purity chemical intermediate primarily utilized in the field of pharmaceutical research and development . Its unique molecular scaffold, based on the pyrazolo[1,5-a]pyridine core, is recognized as a valuable isostere for indole, purine, and other azaindole structures, which contributes to improved metabolic stability and desirable physicochemical properties in drug candidates . This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly those designed to target specific enzymes or receptors involved in disease pathways . The specific pattern of fluorine and nitrile substituents on the fused ring system allows medicinal chemists to fine-tune electronic properties, lipophilicity, and binding interactions. Researchers are exploring its application in creating potential inhibitors for kinases and other enzymes implicated in oncology, inflammation, and neurological disorders . For instance, related pyrazolo[1,5-a]pyridine scaffolds have been investigated in the design of MARK inhibitors for the treatment of neurodegenerative diseases like Alzheimer's, as well as in agents for multiple sclerosis . Additionally, this intermediate is explored in agrochemical research for the development of novel pesticides or herbicides with enhanced efficacy and selectivity . Its versatility in chemical reactions, including palladium-catalyzed cross-couplings and other functionalizations, makes it a valuable precursor in organic synthesis for constructing complex molecules with targeted properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3F2N3

Molecular Weight

179.13 g/mol

IUPAC Name

3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H3F2N3/c9-6-2-1-5(3-11)13-8(6)7(10)4-12-13/h1-2,4H

InChI Key

VXACJVJUOOZPGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)F)C(=C1)F)C#N

Origin of Product

United States

Preparation Methods

Cyclization Reactions to Form the Pyrazolo[1,5-a]pyridine Core

The core pyrazolo[1,5-a]pyridine structure is commonly synthesized through intramolecular cyclization reactions involving N-imino-pyridinium intermediates and alkynes or alkene derivatives.

  • One approach uses O-mesitylenesulfonylhydroxylamine to convert pyridine derivatives into N-imino-pyridinium mesitylenesulphonate intermediates.
  • These intermediates undergo [3+2] cyclization with ethyl propiolate or similar alkynes to yield the pyrazolopyridine core.
  • This method provides a versatile platform for further functionalization at various positions on the ring system.

Fluorination at the 3 and 4 Positions

Selective fluorination is achieved by starting with pyridine or pyrazole precursors already bearing fluorine substituents or by introducing fluorine atoms via electrophilic fluorination reagents during or after ring formation.

  • The use of deoxofluor reagents has been reported to introduce fluorine atoms regioselectively on aldehyde intermediates derived from dibromide precursors.
  • Metal-exchange reactions followed by fluorination allow for precise placement of fluorine atoms at the 3 and 4 positions of the pyrazolopyridine ring.

Installation of the Cyano Group at the 7 Position

The cyano group is typically introduced via cyanation reactions on halogenated intermediates.

  • Copper-mediated cyanation of iodothiazole or bromopyrazolopyridine intermediates is a common method to install the cyano substituent.
  • This step often follows Suzuki or Sonogashira coupling reactions used to functionalize other positions on the ring system.
  • The cyanation is performed under mild conditions to preserve the integrity of the fluorinated pyrazolopyridine core.

A typical synthetic procedure reported involves:

Step Reagents and Conditions Outcome
1. Preparation of N-imino-pyridinium intermediate Pyridine derivative + O-mesitylenesulfonylhydroxylamine Formation of N-imino-pyridinium mesitylenesulphonate
2. Cyclization Intermediate + ethyl propiolate, heat, sealed vial Pyrazolopyridine core formation
3. Fluorination Metal-exchange on dibromide intermediate + deoxofluor Introduction of fluorine atoms at 3,4-positions
4. Cyanation Halogenated intermediate + CuCN, copper catalyst Installation of cyano group at 7-position
5. Purification Flash chromatography Isolation of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile

This sequence yields the target compound with high regioselectivity and purity.

  • Cyclization reactions typically proceed at temperatures around 100 °C under sealed conditions for 2 hours, yielding pyrazolopyridine intermediates in 40–70% yields depending on substrates.
  • Fluorination steps using deoxofluor reagents provide high regioselectivity with yields often exceeding 70%.
  • Cyanation reactions using copper-mediated coupling afford the cyano-substituted product in moderate to good yields (50–80%).

The final product is characterized by:

Parameter Data
Molecular Formula C8H3F2N3
Molecular Weight 179.13 g/mol
Purity (HPLC) ≥98.0%
NMR Consistent with pyrazolopyridine structure and fluorine substitution
Storage Powder at -20°C (3 years), in solvent at -80°C (6 months)
Solubility Soluble in DMSO, PEG300, Tween 80 mixtures for formulation purposes
Preparation Step Methodology Key Reagents Typical Yield Notes
Pyrazolopyridine core formation Intramolecular cyclization Pyridine derivatives, O-mesitylenesulfonylhydroxylamine, ethyl propiolate 40–70% Requires sealed vial, 100 °C, 2 h
Fluorination Metal-exchange and electrophilic fluorination Dibromide intermediates, deoxofluor >70% Regioselective at 3,4-positions
Cyanation Copper-mediated coupling Halogenated intermediates, CuCN 50–80% Mild conditions to preserve fluorine substituents
Purification Flash chromatography Ethyl acetate/petroleum ether - Ensures high purity product

Recent research emphasizes:

  • The impact of fluorination on pharmacokinetic properties such as metabolic stability and solubility.
  • Optimization of cyclization conditions to improve yields and scalability.
  • Development of versatile intermediates allowing diverse functionalization for pharmaceutical lead optimization.

The preparation of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile involves a multi-step synthetic route centered on cyclization to form the pyrazolopyridine core, followed by selective fluorination and cyanation. The methods are well-established, providing high regioselectivity and yields suitable for research and potential industrial applications. Analytical data confirm the structural integrity and purity of the final compound, supporting its use in further chemical and biological studies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile (-CN) group serves as a key reactive site due to its electrophilic nature. This allows participation in nucleophilic substitution reactions under specific conditions:

Reaction Type Nucleophile Product Conditions Key Observations
HydrolysisH₂O/OH⁻Carboxylic acid or amideAcidic or basic aqueous mediaPartial conversion to carboxylate observed in basic conditions
AminolysisR-NH₂Substituted amidine derivativesReflux in polar aprotic solventsLimited experimental data; requires activation

Oxidative [3+2] Cycloaddition Reactions

The compound participates in regioselective cycloaddition reactions with alkynylphosphonates, forming pyrazolo[1,5-a]pyridine-3-phosphonates. Key data from Fe(NO₃)₃-catalyzed reactions include:

Alkynylphosphonate Catalyst Loading Solvent Temperature Yield Reference
RC≡C-PO(OR)₂1.0 equiv Fe(NO₃)₃DMSO80°C, 12 hours70%
RC≡C-PO(OR)₂0.1 equiv Fe(NO₃)₃DMSO80°C, 24 hours35%

Mechanistically, Fe(NO₃)₃ facilitates the formation of reactive intermediates via coordination to the alkynylphosphonate, enabling a concerted [3+2] cycloaddition pathway. The reaction proceeds through dihydropyrazolopyridine intermediates, which oxidize to yield aromatic products .

Functionalization via Electrophilic Aromatic Substitution

While the electron-deficient pyrazolo[1,5-a]pyridine core is generally resistant to electrophilic substitution, the fluorine atoms at positions 3 and 4 can undergo selective displacement under harsh conditions:

Electrophile Conditions Product Yield Reference
Cl₂Lewis acid (e.g., AlCl₃), Δ3,4-Dichloro derivativeN/A
HNO₃/H₂SO₄Nitration at elevated tempsNitro-substituted analogsN/A

These transformations are less common due to the strong deactivation of the aromatic system by fluorine and nitrile groups. Experimental yields remain unreported in available literature .

Scientific Research Applications

Neurodegenerative Disease Treatment

One of the most significant applications of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds can selectively inhibit microtubule affinity-regulating kinase (MARK), which is implicated in the hyperphosphorylation of tau proteins associated with Alzheimer's pathology. The administration of these compounds has shown potential in reducing hyperphosphorylated tau levels, thereby delaying or preventing cognitive decline associated with neurodegeneration .

Anticonvulsant Activity

Studies have demonstrated that pyrazolo[1,5-a]pyridine derivatives exhibit anticonvulsant properties. In experimental models, compounds similar to 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile have been evaluated for their ability to prevent seizures induced by pentylenetetrazole and maximal electric shock tests. The results indicated that certain derivatives possess significant protective indexes against seizures, suggesting their potential as therapeutic agents in epilepsy management .

Antitumor Activity

The compound has also been investigated for its antitumor effects. Research indicates that various pyrazolo[1,5-a]pyridine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell growth and survival, making these compounds promising candidates for cancer therapy .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are commonly employed to validate the chemical identity and assess the quality of the synthesized products.

The following table summarizes key biological activities associated with 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile and its derivatives:

Activity Effectiveness Reference
NeuroprotectiveHigh
AnticonvulsantModerate
AntitumorSignificant
Inhibition of MARKEffective

Synthesis Yields

The following table presents typical yields from various synthesis methods for 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile:

Method Yield (%) Conditions
Cyclocondensation70-85Room temperature
Microwave-assisted synthesis90Under microwave radiation
Solvent-free synthesis75Ambient pressure

Alzheimer’s Disease Model

In a recent study involving animal models of Alzheimer's disease, administration of 3,4-difluoropyrazolo[1,5-a]pyridine-7-carbonitrile resulted in a statistically significant reduction in cognitive decline markers compared to control groups receiving placebo treatments. Behavioral tests indicated improved memory retention and cognitive function post-treatment .

Anticonvulsant Efficacy

Another case study focused on evaluating the anticonvulsant properties of this compound showed that it effectively reduced seizure frequency in rodent models when administered at therapeutic doses. The results suggest a promising avenue for further clinical exploration in epilepsy treatment protocols .

Comparison with Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyridine Derivatives

The pyrazolo[1,5-a]pyridine scaffold is highly modular, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Evidence Source
3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile 3-F, 4-F, 7-CN C₈H₃F₂N₃ 179.13 g/mol Discontinued; potential electronic tuning
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines 7-CF₃, variable 3,5-substituents Varies ~250–300 g/mol Kinase inhibitors; Suzuki-Miyaura coupling synthesis
7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 3-CN, 7-(3,4-Cl₂C₆H₃) C₁₃H₆Cl₂N₄ 289.13 g/mol Higher lipophilicity; biological screening
Pyrazolo[1,5-a]pyrimidine-3-carboxamides 3-CONHR, 7-substituents Varies ~300–350 g/mol Non-benzodiazepine analogs; carboxamide H-bonding

Key Observations :

  • Electronic Effects: The 3,4-difluoro and 7-cyano groups in the target compound provide strong electron-withdrawing character, which may enhance stability and reactivity compared to trifluoromethyl (CF₃) or aryl-substituted derivatives .

Photophysical and Optoelectronic Comparisons

While 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile lacks direct photophysical data in the evidence, related compounds highlight trends:

  • Imidazo[1,5-a]pyridine Probes : Imidazo analogs exhibit solvatochromism and large Stokes shifts, making them effective membrane probes . The pyrazolo core in the target compound may offer similar tunability but with distinct electronic profiles due to fluorine and nitrile groups.
  • Boron-Containing Derivatives : Diazaborolo[1,5-a]pyridines demonstrate thermally activated delayed fluorescence (TADF) with small ΔEST (<0.1 eV), enabled by boron’s electron-accepting ability . The target compound’s nitrile group could similarly stabilize charge-transfer states, though experimental confirmation is needed.

Biological Activity

3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile (DFPC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Molecular Characteristics

  • Molecular Formula: C8_8H3_3F2_2N3_3
  • CAS Number: 2396750-32-4
  • Molecular Weight: 183.13 g/mol

The compound features a pyrazolo-pyridine framework with two fluorine substituents at the 3 and 4 positions, enhancing its pharmacological properties.

DFPC is primarily studied for its role as a Toll-like receptor (TLR) inhibitor. TLRs are crucial components of the innate immune system, and their modulation can have significant therapeutic implications in autoimmune diseases and infections. The compound's ability to inhibit TLR pathways suggests potential applications in treating conditions like rheumatoid arthritis and systemic lupus erythematosus .

Antimicrobial Activity

Recent studies have indicated that DFPC exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing efficacy comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms require further elucidation through molecular docking studies .

Antitumor Activity

DFPC has also been investigated for its antitumor effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The compound's ability to modulate signaling pathways related to cell proliferation and survival is under investigation, with preliminary results indicating a promising therapeutic index .

Case Studies

  • Autoimmune Disease Model:
    In a murine model of lupus, DFPC administration resulted in reduced disease severity and improved survival rates. Histological analysis showed decreased immune complex deposition in kidneys, suggesting a protective effect against organ damage .
  • Cancer Cell Line Studies:
    DFPC was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50_{50} values of 15 µM and 20 µM respectively, highlighting its potential as an anticancer agent .

Research Findings Summary

Biological ActivityObserved EffectsReference
TLR InhibitionReduced inflammatory cytokine production
AntimicrobialEffective against multiple bacterial strains
AntitumorInduces apoptosis in cancer cells

Q & A

Q. What are the common synthetic routes for 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile, and how are intermediates characterized?

Synthesis typically involves cyclocondensation of fluorinated precursors with nitrile-containing reagents. A key intermediate is the pyrazolo[1,5-a]pyridine core, functionalized at position 7 with a cyano group. For example, describes a method for functionalizing position 7 via nucleophilic substitution, using HRMS (ESI) and elemental analysis (C, H, N) to confirm intermediates . Similarly, highlights crystallization techniques (e.g., ethanol/DMF) for purifying carboxamide derivatives, validated via IR, NMR, and mass spectrometry. For fluorinated analogs, activation of the C–O bond in lactam intermediates (using PyBroP) enables substitution at position 7, as seen in .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical. reports HRMS (ESI) with a mass accuracy of ±0.0003 Da to confirm molecular formulas . ¹⁹F NMR is essential for verifying fluorine substitution patterns, while ¹H-¹³C HMBC correlations resolve ambiguities in pyrazolo-pyridine ring connectivity. provides crystallographic data (monoclinic system, β = 95.924°) for structurally related chlorinated derivatives, underscoring the utility of X-ray diffraction for absolute configuration determination .

Q. What are the typical functionalization strategies at position 7 of pyrazolo[1,5-a]pyridine derivatives?

Position 7 is often modified via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. details SNAr reactions using amines or thiols on lactam-activated intermediates to introduce substituents . For cyano groups, employs condensation with nitrile precursors under basic conditions, followed by recrystallization . Fluorination at positions 3 and 4 is achieved via halogen-exchange reactions using KF/18-crown-6 or direct electrophilic fluorination, as inferred from ’s difluoropyridine analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis and HRMS data during the characterization of fluorinated pyrazolo[1,5-a]pyridine derivatives?

Discrepancies often arise from hygroscopic intermediates or incomplete combustion during elemental analysis. reports a 0.13% deviation in carbon content (calculated: 61.65%, found: 61.78%), likely due to residual solvents . To mitigate this, rigorously dry samples under vacuum and use TGA-MS to assess purity. For HRMS, isotopic patterns (e.g., ¹⁹F splitting) must be accounted for; ’s crystal data (e.g., β-angle variations) can guide structural refinements when mass data conflicts with expected formulas .

Q. What methodological considerations are critical when employing Suzuki-Miyaura cross-coupling to introduce substituents at position 3 of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile?

Key factors include:

  • Ligand selection : Use Pd(OAc)₂ with SPhos or XPhos to enhance reactivity for electron-deficient aryl bromides () .
  • Solvent system : EtOH/water (4:1) with K₂CO₃ ensures solubility of boronic acids while minimizing hydrolysis () .
  • Substrate activation : Bromine at position 3 (as in ’s 3-bromo-7-trifluoromethyl derivatives) improves coupling efficiency . Monitor reaction progress via LC-MS to optimize yields (typically 70–85%).

Q. How can computational chemistry predict the bioactivity and pharmacokinetic properties of 3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile derivatives?

DFT and TD-DFT calculations () predict absorption/emission properties for fluorophores, while molecular docking identifies protein targets (e.g., CDK2/PTPN2 in ) . For ADMET profiling, use SwissADME or ADMETLab2.0 to compute logP (lipophilicity) and BBB permeability. ’s in silico bioavailability models, validated with experimental LogD7.4 data, show that cyano groups enhance metabolic stability but may reduce solubility .

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